Catéchol-d4

Vue d'ensemble

Description

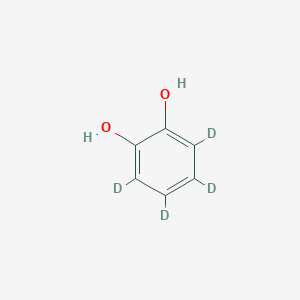

Catechol-d4 (or 4-dihydroxybenzene-d4) is a synthetic compound used in scientific research to study the metabolism and biochemical effects of catecholamines, such as dopamine, epinephrine, and norepinephrine. Catechol-d4 is a stable analog of catechol, which is a naturally occurring molecule found in plants and animals. Catechol-d4 is used in a variety of scientific applications, including metabolic studies, biochemical research, and physiological experiments.

Applications De Recherche Scientifique

Adhésifs et revêtements biomimétiques :

Inspirés par les adhésifs naturels que l'on trouve dans les moules et d'autres organismes, les matériaux fonctionnalisés au catéchol ont gagné en attention. Le catéchol-d4 peut être incorporé dans les hydrogels, les revêtements et les adhésifs en raison de ses propriétés adhésives. Ces matériaux biomimétiques trouvent des applications dans la cicatrisation des plaies, le génie tissulaire et l'administration de médicaments .

Safety and Hazards

Catechol-d4 is classified as having acute toxicity, both orally and dermally . It is also classified as causing skin irritation and serious eye damage . It may cause an allergic skin reaction . It is harmful if inhaled and is suspected of causing genetic defects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Research on catechol compounds, including Catechol-d4, is ongoing. For instance, there is interest in understanding the association between polymorphisms in DRD2, DRD4 and COMT genes and their gene-gene interactions with antipsychotic treatment response in patients with schizophrenia . Another area of interest is the role of catechol compounds in the diagnosis of ADHD .

Mécanisme D'action

Target of Action

Catechol-d4, a deuterium-labeled variant of catechol, primarily targets dopamine receptors , particularly the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Mode of Action

Catechol-d4 interacts with its targets, the dopamine receptors, triggering slow-acting effects that modulate synaptic transmission . This interaction activates different effectors through G-protein coupling . The dopamine D4 receptor, in particular, has been linked to several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia .

Biochemical Pathways

Catechol-d4 is involved in the dopaminergic pathways in the brain. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA . In other neurons, or in the adrenal medulla, dopamine can further be transformed into noradrenaline/norepinephrine and adrenaline/epinephrine .

Result of Action

The interaction of Catechol-d4 with dopamine receptors results in a variety of molecular and cellular effects. For instance, the activation of D4 receptors can result in synaptic translocation and activation of CaMKII, which in turn regulates other targets such as AMPA receptors, playing a crucial role in glutamatergic transmission in the brain .

Action Environment

The action of Catechol-d4 can be influenced by environmental factors. For instance, in the presence of heavy metals, catechols can form stable complexes . Additionally, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones in the presence of oxidizing agents . These reactions can lead to interactions with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .

Analyse Biochimique

Biochemical Properties

Catechol-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .

Cellular Effects

Catechol-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, dopamine D4 receptor activation results in synaptic translocation and activation of CaMKII, which in turn regulates other targets such as AMPA receptors, playing a crucial role in glutamatergic transmission in the brain .

Molecular Mechanism

Catechol-d4 exerts its effects at the molecular level through various mechanisms. It binds to dopamine receptors, which belong to the G-protein-coupled receptor superfamily . Besides activating different effectors through G-protein coupling, dopamine receptors also signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .

Metabolic Pathways

Catechol-d4 is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA by the enzyme TH. The second step is carried out by the enzyme AADC, which converts L-DOPA into dopamine .

Subcellular Localization

The precise subcellular localization of a receptor within a cell is very important for the function of the receptor in the cell, especially in highly polarized cells such as neurons .

Propriétés

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

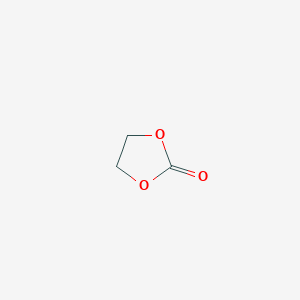

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103963-58-2 | |

| Record name | 103963-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

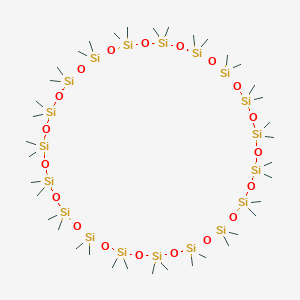

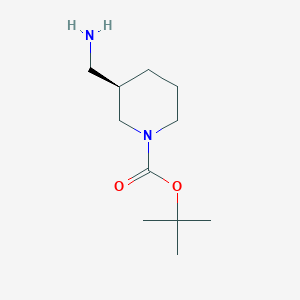

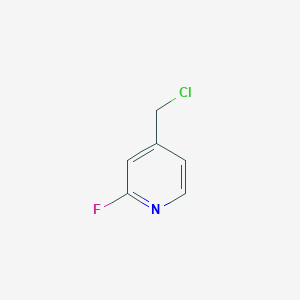

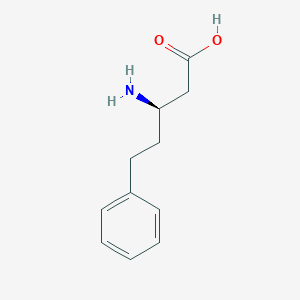

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)